

D-Lactose Monohydrate: Application and Protocols for Wet Granulation in Tablet Manufacturing

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Compound of Interest				
Compound Name:	D-Lactose monohydrate			
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Introduction

D-Lactose monohydrate is a disaccharide derived from milk, composed of D-galactose and D-glucose.[1] It is one of the most widely used excipients in the pharmaceutical industry, particularly in the manufacturing of oral solid dosage forms like tablets and capsules.[1][2] Its popularity stems from its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[3] In tablet manufacturing, **D-lactose monohydrate** primarily functions as a filler, providing bulk to formulations with low-dose active pharmaceutical ingredients (APIs), and as a binder, ensuring the cohesive formation of granules and tablet integrity.[4][5]

This document provides detailed application notes and protocols for the use of **D-Lactose monohydrate** as a filler-binder in wet granulation tablet manufacturing. Wet granulation is a common process used to improve the flow, compressibility, and content uniformity of powder blends.[6][7] Milled and sieved grades of lactose monohydrate are particularly well-suited for this application.[8]

Key Properties of D-Lactose Monohydrate for Wet Granulation

D-Lactose monohydrate possesses several key properties that make it an ideal excipient for wet granulation:



- Excellent Compressibility: Its crystalline structure allows for uniform compaction, ensuring the mechanical strength and integrity of the final tablet.[2]
- Water Solubility: Its solubility in water facilitates the granulation process where a liquid binder solution is used.[1]
- Good Blending Properties: It mixes well with a wide range of APIs and other excipients.
- High Purity and Safety: Pharmaceutical grades of lactose monohydrate adhere to stringent pharmacopeial standards (USP, EP, JP), ensuring high purity and the absence of microbial contamination.[4]
- Versatility: Different grades of lactose monohydrate are available, such as milled and spraydried, offering a range of particle sizes and flow characteristics to suit various formulation needs.[10][11]

Experimental Protocols High-Shear Wet Granulation Protocol

This protocol describes a typical high-shear wet granulation process using **D-lactose monohydrate** as the primary filler-binder.

Materials:

- Active Pharmaceutical Ingredient (API)
- D-Lactose Monohydrate (e.g., Pharmatose® 200M)[12]
- Microcrystalline Cellulose (MCC) (e.g., Pharmacel® 101)[6]
- Binder: Polyvinylpyrrolidone (PVP K30)[6]
- Disintegrant: Sodium Starch Glycolate (SSG) (e.g., Primojel®)[6]
- Lubricant: Magnesium Stearate[6]
- Granulating Liquid: Purified Water[6]





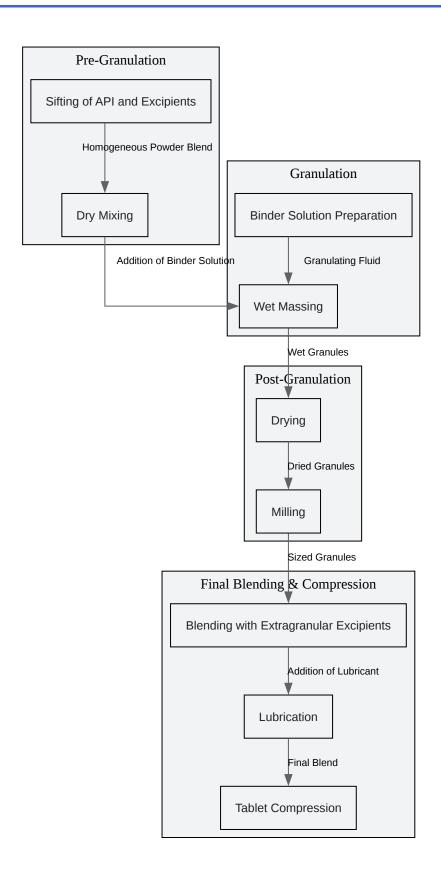


Equipment:

- High-Shear Mixer/Granulator
- Fluid Bed Dryer or Tray Dryer
- Cone Mill or Oscillating Granulator
- V-Blender or Bin Blender
- Tablet Press

Workflow Diagram:





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High-Shear Wet Granulation Workflow



Procedure:

- Sifting: Sift the API, **D-lactose monohydrate**, microcrystalline cellulose, and the
 intragranular portion of the disintegrant through an appropriately sized sieve (e.g., 500micron) to de-lump and ensure particle size uniformity.[13]
- Dry Mixing: Transfer the sifted materials to the bowl of a high-shear mixer. Mix for 5-10 minutes at a low impeller speed to achieve a homogeneous powder blend.[6][13]
- Binder Solution Preparation: Prepare the binder solution by dissolving PVP K30 in purified water. A typical concentration is 2.5% w/w of the dry material.[12]
- Wet Massing: While the impeller is running at a pre-determined speed, add the binder solution to the powder blend over a period of 8-10 minutes.[6] Continue mixing (wet massing) for an additional 2-5 minutes to form granules of the desired consistency.[6] The chopper can be used to break up any large agglomerates.
- Drying: Discharge the wet granules and dry them in a fluid bed dryer at an inlet air temperature of 60°C until the loss on drying (LOD) is typically between 1-2%.[13][14] Alternatively, the granules can be spread on trays and dried in a tray dryer.
- Milling: Mill the dried granules using a cone mill or an oscillating granulator to achieve a uniform particle size distribution.
- Final Blending: Transfer the milled granules to a V-blender or bin blender. Add the extragranular portion of the disintegrant and blend for 10-15 minutes.
- Lubrication: Add the sifted magnesium stearate to the blender and mix for a further 3-5 minutes.[15]
- Tablet Compression: Transfer the final blend to a tablet press and compress into tablets of the desired weight, hardness, and thickness.

Data Presentation

The following tables summarize the quantitative data on the properties of granules and tablets manufactured using **D-lactose monohydrate** in wet granulation.



Table 1: Effect of Lactose/MCC Ratio on Granule and Tablet Properties[6]

% MCC in Formulation	Poured Bulk Density (g/ml)	Tablet Breaking Force (N) at 15 kN	Disintegration Time (s) at 15 kN
0	0.53	148	20
10	0.54	126	23
20	0.55	102	22
30	0.58	85	29
50	0.61	64	33

This data suggests that increasing the proportion of MCC leads to denser granules but results in tablets with lower breaking force.[6]

Table 2: Effect of Lactose Monohydrate Particle Size on Tablet Breaking Force[6]

Lactose Grade	Median Particle Size (μm)	Tablet Breaking Force (N) at 15 kN
Pharmatose® 150M	30-40	141
Pharmatose® 200M	20-30	155
Pharmatose® 350M	10-20	170
Pharmatose® 450M	<10	185

This data indicates that using finer grades of lactose monohydrate results in harder tablets, likely due to the increased surface area available for bonding.[6]

Table 3: Flow Properties of Lactose Monohydrate Granules Prepared by Different Methods[7] [16]



Granulation Method	Binder	Angle of Repose (°)	Carr's Index (%)	Hausner's Ratio
Untreated Lactose	-	47.35 (Poor)	25.97 (Poor)	1.35 (Poor)
Sieving	5% PEG 4000	13.81 (Excellent)	14.03 (Good)	1.16 (Good)
Fluidized Bed	2.5% HPMC	16.85 (Excellent)	21.15 (Passable)	1.27 (Passable)

This table demonstrates that granulation significantly improves the flow properties of lactose monohydrate.[7][16]

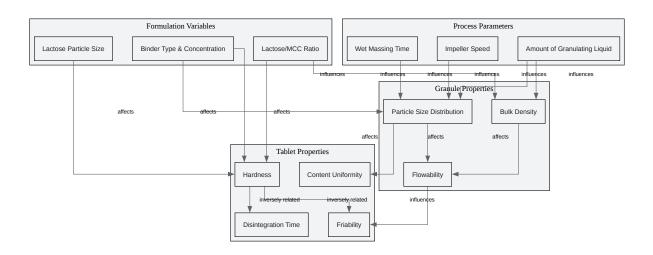
Table 4: Properties of Tablets Prepared from Different Lactose Granules[16]

Granule Type	Mean Weight (mg)	Hardness (kg/cm ²)	Friability (%)	Disintegration Time (s)
Lactose As Such	501.2	4.5	0.98	60
Co-processed Lactose (45# Sieve)	499.8	7.5	0.58	240
FBP Granules (2.5% HPMC)	501.5	6.0	0.49	150

Logical Relationships and Considerations

The successful implementation of **D-lactose monohydrate** in wet granulation involves understanding the interplay between formulation variables and process parameters.





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Interplay of Variables in Wet Granulation

Key Considerations:

- API Compatibility: D-lactose monohydrate is compatible with a wide range of APIs.[4]
 However, it can undergo the Maillard reaction with APIs containing primary or secondary
 amine groups, leading to discoloration and degradation. In such cases, an alternative filler or
 a different manufacturing process should be considered.[17]
- Moisture Content: The initial moisture content of the raw materials can influence the granulation process and the properties of the resulting granules and tablets.[18] Variations in



moisture can affect granule growth, flowability, and tablet hardness.[18][19]

 Scale-Up: When scaling up the wet granulation process from laboratory to pilot or production scale, it is crucial to consider the impact of equipment differences on process parameters like impeller tip speed and water content to ensure consistent product quality.[12]

Conclusion

D-Lactose monohydrate is a versatile and reliable excipient for wet granulation tablet manufacturing. Its favorable physical and chemical properties contribute to the production of robust tablets with desirable characteristics. By carefully selecting the appropriate grade of lactose and optimizing the formulation and process parameters, researchers and drug development professionals can effectively utilize **D-lactose monohydrate** to develop high-quality solid oral dosage forms.

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